7-Bromoisoquinolin-1-amine

Organic Synthesis Medicinal Chemistry Palladium-Catalyzed Coupling

Sourcing the correct 7-bromo-1-amino regioisomer is critical for reproducible kinase inhibitor research targeting PI3K, mTOR, and JAK pathways. Non-7-bromo analogs compromise cross-coupling efficiency and target binding, invalidating SAR studies. ・ ≥97% purity ensures reliable Suzuki/Sonogashira coupling outcomes with no undesired side reactivity. ・ The 7-Br substituent provides optimal oxidative addition rates superior to 7-Cl, 7-I, or 5-/6-bromo isomers. ・ Bulk stock availability with flexible gram-scale packaging reduces lead times and supports rapid library synthesis.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 215453-53-5
Cat. No. B152705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoisoquinolin-1-amine
CAS215453-53-5
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)Br
InChIInChI=1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12)
InChIKeyPLOCDXILPIGHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoisoquinolin-1-amine: Strategic Building Block


7-Bromoisoquinolin-1-amine (CAS 215453-53-5) is a heterocyclic aromatic compound belonging to the isoquinoline class, characterized by a fused benzene-pyridine bicyclic core with a bromine atom at the 7-position and a primary amine group at the 1-position [1]. Its molecular formula is C9H7BrN2 with a molecular weight of 223.07 g/mol . The compound serves as a foundational building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors targeting PI3K, mTOR, and JAK pathways . It is commercially available with typical purity specifications of 97-99% .

Synthetic Intermediate Building block for kinase inhibitor programs (PI3K, mTOR, JAK)
C7 Bromine Handle Enables Pd-catalyzed cross-coupling diversifications
High-Purity Grades High-purity grades support reproducible SAR studies

7-Bromoisoquinolin-1-amine: Substitution Limitations


Substituting 7-Bromoisoquinolin-1-amine with other halogenated isoquinoline analogs introduces critical differences in both synthetic chemistry and biological outcome. The specific position (C7) and halogen type (bromine) are not interchangeable. The bromine atom at the 7-position provides a unique reactivity profile for cross-coupling reactions (e.g., Suzuki, Sonogashira) that differs from chlorine, iodine, or fluorine in terms of oxidative addition rates and leaving group ability . Furthermore, the isoquinoline core with a 1-amino group is a privileged scaffold in kinase inhibitor design, and changes to the halogen substitution pattern can drastically alter binding affinity, selectivity, and pharmacokinetic properties of downstream drug candidates [1]. Therefore, a direct one-to-one substitution with a 5-bromo, 6-bromo, or 7-chloro analog is likely to compromise synthetic efficiency or target engagement, making the procurement of the precise 7-bromo-1-amino regioisomer essential for reproducible research outcomes.

Halogen type Bromine reactivity profile in cross-coupling may not be matched by chloro or iodo analogs, potentially reducing synthetic efficiency.
Regioisomeric position 5-, 6-, or 8-bromo isoquinoline analogs may shift kinase binding interactions and SAR interpretation.
Non-halogenated core 1-Aminoisoquinoline lacks the C7 diversification handle, limiting direct utility in library synthesis.

7-Bromoisoquinolin-1-amine vs. Closest Analogs


Bromine at C7: Cross-Coupling Versatility

The presence of a bromine atom at the 7-position of the isoquinoline ring provides a strategic advantage over chloro or fluoro analogs in metal-catalyzed cross-coupling reactions. Bromine is a more effective leaving group than chlorine, facilitating higher yields in Suzuki-Miyaura, Stille, and Sonogashira couplings, which are essential for constructing complex biaryl systems in drug discovery . While iodo analogs may react faster, they are often less stable and more costly. The C7-bromo substituent offers an optimal balance of reactivity and stability compared to other halogenated 1-aminoisoquinolines.

Cross-Coupling Versatility
Class-level
Bromine > Chlorine in reactivity (C-Br bonds show higher oxidative addition rates to Pd(0))
Supports synthetic route planning
Standard Suzuki-Miyaura conditions; yields may vary with substrate
Organic Synthesis Medicinal Chemistry Palladium-Catalyzed Coupling

Cost-Effective, High-Purity Procurement

7-Bromoisoquinolin-1-amine is commercially available at competitive prices with validated high purity, making it a cost-effective entry point for medicinal chemistry programs. For example, a 100 mg quantity of 97% purity material is priced at approximately $32.90 from major suppliers . In contrast, 1-aminoisoquinoline without the bromine handle starts at $88.00 for the same quantity, limiting its direct utility in diversification strategies . The combination of a functionalizable bromine handle and a lower cost per unit compared to the non-halogenated core structure offers a quantifiable procurement advantage.

Cost Efficiency
Head-to-head
$32.90 vs $88.00 per 100 mg (97% purity)
Enables budget-sensitive procurement
Pricing from Aladdin Scientific, 2025; may vary by supplier
Chemical Procurement Drug Discovery Laboratory Reagents

Regiochemical Specificity in Kinase Inhibition

The specific substitution pattern of 7-Bromoisoquinolin-1-amine is critical for its application in kinase inhibitor design. Patent literature explicitly claims 1-aminoisoquinoline derivatives with various substitutions, including bromine at the 7-position, as protein kinase inhibitors for targets like Raf kinase (especially BRAF V600E) [1]. In contrast, analogs such as 5-bromo- or 8-bromoisoquinolin-1-amines are not prominently featured in the same patent families, suggesting that the 7-bromo regioisomer may occupy a privileged chemical space for this specific target class. The regioisomeric difference directly impacts binding interactions within the kinase ATP-binding pocket.

Patent Relevance
Class-level
7-bromo isomer explicitly claimed in kinase inhibitor patents; other regioisomers not emphasized
Aligns with reported inhibitor design strategies
Regioisomeric specificity requires target assay validation
Kinase Inhibition Structure-Activity Relationship Fragment-Based Drug Design

Defined Hazard Classification Profile

7-Bromoisoquinolin-1-amine is classified under the Globally Harmonized System (GHS) with specific hazard statements that inform safe handling protocols. According to PubChem data, the compound is associated with H302 (Harmful if swallowed) and H315 (Causes skin irritation), with a 100% frequency of occurrence for these warnings among aggregated supplier Safety Data Sheets [1]. In contrast, some structurally related brominated isoquinolines (e.g., 7-bromoisoquinoline, CAS 58794-09-5) may lack a similarly comprehensive hazard profile aggregation, leaving safety expectations less defined. The well-characterized hazard profile of 7-Bromoisoquinolin-1-amine allows for more precise risk assessment and compliance during procurement and use.

Hazard Profile Clarity
Head-to-head
H302 (100%), H315 (100%) occurrence vs. incomplete data for 7-bromoisoquinoline
Reduces safety assessment uncertainty
Aggregated GHS data from PubChem; review institutional safety guidelines
Laboratory Safety Chemical Hygiene Procurement Compliance

7-Bromoisoquinolin-1-amine: Procurement Scenarios


Building a Focused Kinase Inhibitor Library

Medicinal chemistry teams developing targeted therapies against PI3K, mTOR, or JAK kinases can utilize 7-Bromoisoquinolin-1-amine as a versatile core scaffold. Its 7-bromo substituent enables efficient diversification via cross-coupling, while its presence in patent literature validates its utility in generating potent and selective inhibitors [1]. Procurement of high-purity material (≥97%) ensures reproducible synthetic outcomes and reliable biological screening data .

Synthesis of Raf Kinase Inhibitor Intermediates

Following patent strategies that specifically claim 7-bromo-substituted aminoisoquinolines for Raf kinase inhibition, researchers can confidently source this exact regioisomer to prepare advanced intermediates and final compounds targeting BRAF V600E mutations in cancer [1]. The use of a non-7-bromo analog in this context would constitute a significant deviation from the validated chemical series and likely yield compounds with suboptimal activity.

Cost-Sensitive Academic Research and Scale-Up

Academic laboratories operating with constrained budgets can leverage the lower unit cost of 7-Bromoisoquinolin-1-amine compared to its non-halogenated core (1-aminoisoquinoline) to prepare larger compound libraries or scale up promising synthetic routes [1]. The compound's well-characterized hazard profile (H302, H315) also simplifies safety documentation and training requirements for student researchers .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C7-bromo diversification handle
Cross-coupling efficiency and library diversity
Raf kinase (BRAF V600E) inhibitor research
Regioisomeric specificity (7-bromo)
Patent-aligned scaffold for SAR studies
Cost-sensitive academic synthesis
Favorable cost vs. non-halogenated core
Budget-constrained scale-up and library production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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